2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-2-22-10-7-8-13(14(9-10)18(20)21)17-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCPYZWZKJMYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-ethoxy-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common reagents used in these reactions include sodium hydroxide for substitution, palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, ethoxy, and nitro groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The substituents on the phenyl ring significantly alter melting points, solubility, and molecular weight. Key comparisons include:
- Electronic Effects: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring, while ethoxy acts as a moderate electron donor.
- Chloro substituents further increase hydrophobicity .
Spectroscopic and Crystallographic Data
- NMR Shifts : In analogs like 2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide, the methoxy group resonates at δ 3.8–4.0 ppm (quartet), while nitro groups deshield adjacent aromatic protons to δ 7.6–8.2 ppm . The target compound’s ethoxy group is expected to show δ 1.3 ppm (CH₃ triplet) and δ 3.5–4.0 ppm (OCH₂ quartet).
- Crystal Packing : Nitro and ethoxy groups influence molecular planarity and hydrogen-bonding networks. For example, N-(4-chlorophenyl)-2-hydroxybenzamide forms intramolecular hydrogen bonds (O–H⋯O=C), stabilizing its crystal lattice . The target compound’s ethoxy group may introduce torsional flexibility, reducing crystallinity compared to rigid chloro derivatives .
Biological Activity
2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with specific substituents that influence its biological activity:
- Chloro Group : Enhances binding affinity to biological targets.
- Ethoxy Group : May affect solubility and bioavailability.
- Nitro Group : Can undergo bioreduction, forming reactive intermediates that may interact with cellular components.
The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro groups can be reduced to form reactive intermediates that inhibit enzyme activity, while the chloro and ethoxy groups contribute to the compound's specificity and binding affinity towards proteins involved in various cellular processes .
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Reactive Intermediate Formation : Reduction of nitro groups can lead to cytotoxic effects through interaction with DNA or proteins.
- Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells, enhancing its potential as an anticancer agent .
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A study demonstrated its effectiveness against human leukemia cell lines, showing IC50 values in the sub-micromolar range, indicating strong antiproliferative activity .
Table 1: Cytotoxicity Data
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have been explored for antimicrobial activities. Preliminary studies suggest efficacy against certain bacterial strains, although detailed studies are required to confirm these findings .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A comprehensive study showed that compounds similar to this compound induced apoptosis in MCF-7 cells, leading to cell cycle arrest at the G0-G1 phase .
- Mechanistic Insights : Investigations into the binding affinities of this compound with various enzymes revealed potential interactions that could explain its biological activity .
- Structural Activity Relationship (SAR) : Studies indicate that modifications in the substituents of benzamide derivatives significantly impact their biological potency. For instance, introducing electron-donating groups has been associated with increased cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
